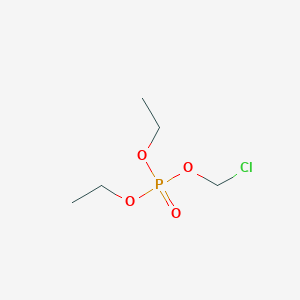

Diethyl chloromethylphosphate

Description

Contextualization within Organophosphorus Chemistry

Diethyl chloromethylphosphate, also known as chloromethylphosphonic acid diethyl ester, is an organophosphorus compound with the chemical formula ClCH₂PO(OC₂H₅)₂. sigmaaldrich.comcymitquimica.com It belongs to the class of phosphonates, which are characterized by a direct phosphorus-carbon (P-C) bond. This structural feature distinguishes them from phosphates, where the phosphorus atom is bonded to four oxygen atoms. Organophosphorus chemistry is a broad field that encompasses the study of compounds containing carbon-phosphorus bonds, and these compounds have found extensive applications, including as flame retardants, plasticizers, and crucial reagents in organic synthesis. wikipedia.org

The reactivity of this compound is largely dictated by the presence of both the phosphonate (B1237965) group and the chloromethyl group. cymitquimica.com The phosphorus center is electrophilic, while the methylene (B1212753) group adjacent to the chlorine is susceptible to nucleophilic attack. This dual reactivity makes it a versatile building block in synthetic chemistry. sigmaaldrich.comcymitquimica.com Compounds like this compound are key reagents in fundamental transformations such as the Michaelis-Arbuzov reaction, which is a cornerstone for the synthesis of various phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgnih.gov The reaction typically involves the interaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species. wikipedia.org Furthermore, reagents like this compound are utilized for phosphorylation, the process of introducing a phosphate (B84403) group into an organic molecule. sigmaaldrich.comwikipedia.org

Historical Trajectory of Chloromethyl Phosphates in Chemical Synthesis

The development of organophosphorus compounds for chemical synthesis has a rich history, with the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, being a pivotal moment. wikipedia.org This reaction provided a general method for forming the P-C bond, paving the way for the synthesis of a vast array of phosphonates. wikipedia.orgorganic-chemistry.org

Chloromethyl phosphates, as a specific class of reagents, emerged as valuable tools for chemists. Their utility is primarily as alkylating and phosphorylating agents. enamine.net For instance, the synthesis of di-tert-butyl chloromethyl phosphate was first reported in 1999. chemicalbook.com This compound and its analogs became important for preparing phosphono-oxymethyl prodrugs, often through the direct alkylation of hydroxyl or amino groups to enhance properties like aqueous solubility. enamine.netchemicalbook.com

The synthesis of chloromethyl phosphates themselves has evolved. Early methods often involved the reaction of a phosphate salt with chloroiodomethane (B1360106). chemicalbook.com Over time, more efficient methods have been developed. For example, a versatile and simple method for preparing various 1-chloroethyl phosphates and phosphoramidates involves the synthesis of a vinyl derivative under mild conditions, followed by conversion with dry HCl gas, resulting in good to excellent yields. nih.gov These historical developments in the synthesis and application of related chloromethyl and chloroethyl phosphates have laid the groundwork for the use of this compound in modern synthetic strategies.

Academic Significance of this compound in Contemporary Research

In contemporary academic and industrial research, this compound is recognized as a significant and versatile reagent. sigmaaldrich.comcymitquimica.com Its primary application is as an intermediate and reactant in a variety of organic synthesis reactions. cymitquimica.com The presence of the reactive chloromethyl group allows it to participate readily in nucleophilic substitution reactions. cymitquimica.com

Detailed research findings have highlighted its role in several key synthetic transformations:

Wadsworth-Emmons Reaction: this compound is a precursor for phosphonate carbanions used in the Horner-Wadsworth-Emmons reaction, a widely used method for forming alkenes with high stereoselectivity. sigmaaldrich.com

Synthesis of Derivatives: It serves as a reactant in the synthesis of cyclopentane (B165970) and pyrrolidine (B122466) derivatives through regioselective insertion reactions. sigmaaldrich.com

Phosphorylation: The compound is used in phosphorylation reactions that lead to the formation of phosphorus-containing cyclopropanes. sigmaaldrich.com

Alkylation and Boration: It is involved in one-pot alkylation-boration of α-haloalkylphosphonates. sigmaaldrich.com

Carbenoid Insertion: It participates in the ring expansion of zirconacycles via carbenoid insertion. sigmaaldrich.com

The compound's utility extends to the synthesis of biologically relevant molecules, as the phosphonate group can be of interest for agrochemical and pharmaceutical applications. cymitquimica.com The ability to use this compound to introduce the phosphonomethyl group makes it a valuable tool for medicinal chemists and those involved in materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12ClO4P |

|---|---|

Molecular Weight |

202.57 g/mol |

IUPAC Name |

chloromethyl diethyl phosphate |

InChI |

InChI=1S/C5H12ClO4P/c1-3-8-11(7,9-4-2)10-5-6/h3-5H2,1-2H3 |

InChI Key |

FWAXWNOGOQKLTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OCCl |

Origin of Product |

United States |

Mechanistic Studies and Chemical Reactivity of Diethyl Chloromethylphosphate

Electrophilic Nature of the Chloromethyl Moiety

The chloromethyl group (–CH₂Cl) of diethyl chloromethylphosphate is a key electrophilic site. The high electronegativity of the chlorine atom induces a significant partial positive charge on the adjacent carbon atom, making it susceptible to attack by nucleophiles. This reactivity is characteristic of primary alkyl halides and is a foundational aspect of the compound's synthetic utility. sigmaaldrich.comlibretexts.org

The primary mechanism for reactions at this site is the bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org In this process, a nucleophile attacks the carbon atom from the side opposite to the chlorine atom (a "backside attack"), leading to a concerted bond-forming and bond-breaking process through a single transition state. wikipedia.org The rate of this reaction is influenced by several factors, including the strength of the nucleophile and the steric hindrance around the reaction center. sigmaaldrich.com Given that the chloromethyl group is sterically unhindered, it is an excellent substrate for SN2 reactions. wikipedia.org

Nucleophilic Reactivity at the Phosphorus Center

The phosphorus atom in this compound is pentavalent and part of a phosphate (B84403) ester. It is electron-deficient due to the electron-withdrawing effects of the three oxygen atoms and the chloromethyl group bonded to it. This makes the phosphorus atom an electrophilic center, vulnerable to nucleophilic attack. wikipedia.org

Nucleophilic substitution at a tetrahedral phosphorus center can proceed through different mechanisms, often involving a pentacoordinate intermediate or transition state. wikipedia.org The reaction can be initiated by the addition of a nucleophile to the phosphorus atom, forming a transient trigonal bipyramidal structure. The outcome of the reaction, including which group is expelled, depends on the nature of the nucleophile, the leaving groups, and the reaction conditions. While the ethoxy groups or the chloromethyl group could potentially act as leaving groups, the chloride ion is a much better leaving group from the chloromethyl carbon than an alkoxy or alkyl group is from phosphorus. Therefore, reactions with most nucleophiles preferentially occur at the chloromethyl carbon. However, under specific conditions, particularly with strong, hard nucleophiles or in catalyzed processes, reactivity at the phosphorus center can be observed.

Detailed Mechanistic Pathways of Key Reactions

The dual electrophilic nature of this compound gives rise to distinct and sometimes competing reaction pathways.

The most characteristic reaction involving the chloromethyl group of this compound is a form of the Michaelis-Arbuzov reaction. organic-chemistry.orgyoutube.com In a classic Arbuzov reaction, a trialkyl phosphite (B83602) acts as the nucleophile, attacking an alkyl halide. organic-chemistry.orgnih.gov In the context of this compound, the compound itself serves as the alkyl halide electrophile.

When reacted with a trivalent phosphorus nucleophile, such as a trialkyl phosphite (e.g., triethyl phosphite), the reaction proceeds via an SN2 mechanism. The phosphite's phosphorus atom attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a phosphonium (B103445) salt intermediate. In a subsequent step, the displaced chloride ion attacks one of the ethyl groups on the phosphonium salt, leading to the formation of a new P-C bond and the elimination of ethyl chloride. This sequence is a hallmark of the Michaelis-Arbuzov reaction, yielding a phosphonate (B1237965) product. organic-chemistry.org

The general mechanism is as follows:

Nucleophilic Attack: The nucleophilic phosphorus of the phosphite attacks the carbon of the chloromethyl group.

Chloride Displacement: The chloride ion is expelled as a leaving group.

Dealkylation: The chloride ion attacks an ethyl group of the newly formed phosphonium intermediate, yielding the final phosphonate product and ethyl chloride.

This pathway is highly efficient for creating carbon-phosphorus bonds, a cornerstone of organophosphorus synthesis. organic-chemistry.org

The hydrolysis of this compound can occur at either the P-O or P-C bonds, though cleavage of the phosphate ester linkages is more typical under many conditions. The mechanism of hydrolysis for phosphate esters can be complex, potentially proceeding through concerted (SN2-like) or stepwise (associative) pathways. rsc.org

In a typical hydrolysis scenario, a water molecule or hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic phosphorus center. This attack can lead to the formation of a pentacoordinate intermediate. wikipedia.org The subsequent departure of a leaving group, such as an ethoxide ion, results in the cleavage of the P-O-Et bond. The rate of hydrolysis is significantly influenced by pH. Basic hydrolysis, driven by the more potent nucleophile OH⁻, is generally much faster than neutral or acidic hydrolysis.

Kinetic studies on the closely related compound p-nitrophenyl ethyl chloromethyl phosphonate show that its basic hydrolysis follows pseudo-first-order kinetics, indicating a dependence on both the substrate and the hydroxide ion concentration. This is consistent with a bimolecular mechanism at the phosphorus center. rsc.org

Table 1: Factors Influencing Hydrolysis of Organophosphates

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| pH | Rate increases significantly at high pH. | Indicates nucleophilic attack by OH⁻ is a key step (base-catalyzed hydrolysis). |

| Leaving Group | Better leaving groups (e.g., those forming stable anions) accelerate the reaction. | The stability of the departing alkoxide or phenoxide influences the energy of the transition state. |

| Solvent | Polar solvents can stabilize charged intermediates and transition states. | Facilitates charge separation during the reaction. |

While less common for this specific molecule, organophosphorus compounds containing both an α-haloalkyl group and a phosphoryl group can be involved in rearrangement reactions under certain conditions. One related process is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine. epa.gov Although not a direct rearrangement of this compound itself, this highlights the diverse reactivity of the P-H bond in phosphites, which can add across polarized double bonds.

In some cases, α-hydroxyphosphonates, which could be formed from the reaction of a carbonyl compound with a phosphite, can undergo a phospha-Brook rearrangement to form a phosphate ester. This involves the migration of a phosphoryl group from a carbon to an oxygen atom. While not directly applicable to the starting material, it illustrates a potential pathway for isomers or derivatives of this compound. For example, a reaction product of this compound might undergo subsequent rearrangement. Studies on the Pudovik reaction of α-oxophosphonates have shown that the initial adducts can rearrange to form a >P(O)–O–CH–P(O)< skeleton, with the process being dependent on the catalyst and reaction conditions. nih.gov

Kinetic and Thermodynamic Analyses of Reaction Systems

Quantitative analysis of the reactions of this compound is essential for understanding its reactivity profile and for optimizing synthetic applications. While specific kinetic and thermodynamic data for this exact compound are not widely published, analysis of related systems provides valuable insights.

The kinetics of SN2 reactions, such as the Arbuzov reaction involving the chloromethyl group, are typically second-order, with the rate dependent on the concentrations of both the nucleophile and the electrophile (the phosphonate). wikipedia.org The rate equation is expressed as: Rate = k[Nucleophile][R-Cl].

For hydrolysis, kinetic studies on analogous phosphate esters provide a framework for understanding the process. The hydrolysis of phosphate triesters is often analyzed using pseudo-first-order kinetics when the concentration of water is in large excess. The observed rate constant (k_obs) can show a complex dependence on pH, reflecting different contributions from uncatalyzed, acid-catalyzed, and base-catalyzed pathways.

Table 2: Representative Kinetic Parameters for Hydrolysis of a Related Aryl Phosphonate Ester

This table presents data for the hydrolysis of Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate, a complex aryl phosphate, to illustrate the typical influence of temperature and pH on hydrolysis rates.

| pH | Temperature (°C) | Pseudo-first-order rate constant, k (h⁻¹) |

| 4 | 25 | 0.0001 |

| 4 | 50 | 0.0007 |

| 4 | 80 | 0.0062 |

| 7 | 25 | 0.0002 |

| 7 | 50 | 0.0014 |

| 7 | 80 | 0.0132 |

| 10 | 25 | 0.0883 |

| 10 | 50 | 0.7711 |

| 10 | 80 | 6.5510 |

Data adapted from a study on a different, but structurally related, organophosphate to demonstrate general kinetic trends.

The data clearly show that the hydrolysis rate increases with both temperature and pH, which is characteristic for this class of compounds. The activation energy for the hydrolysis can be determined from an Arrhenius plot of ln(k) versus 1/T, providing insight into the energy barrier of the reaction.

Advanced Applications of Diethyl Chloromethylphosphate in Organic and Medicinal Chemistry

Role as a Phosphorylating Agent for Functional Group Transformation

Diethyl chloromethylphosphate serves as an effective phosphorylating agent, enabling the conversion of various functional groups into their corresponding phosphate (B84403) esters. This transformation is particularly valuable in medicinal chemistry for the synthesis of prodrugs, where the introduction of a phosphate group can significantly alter the physicochemical properties of a parent drug molecule.

The phosphorylation reaction typically proceeds via nucleophilic substitution, where a nucleophile, such as an alcohol or a phenol, attacks the electrophilic phosphorus atom of this compound, displacing the chlorine atom. This process can be catalyzed by a base to enhance the nucleophilicity of the substrate. The resulting diethyl phosphate ester can then be further modified or deprotected to yield the desired phosphorylated product.

A key application of this methodology is in the synthesis of phosphate prodrugs designed to improve the aqueous solubility of poorly soluble drugs. researchgate.netinnoscience.runih.gov For instance, the hydroxyl group of a lipophilic drug can be phosphorylated using this compound or similar reagents like dibenzyl chloromethyl phosphate and di-tert-butyl chloromethyl phosphate. The resulting phosphate ester is generally more water-soluble, facilitating intravenous administration. researchgate.net Once in the body, endogenous enzymes such as alkaline phosphatases can cleave the phosphate group, releasing the active parent drug. innoscience.runih.govedgccjournal.org

Utilization in Carbon-Oxygen and Carbon-Nitrogen Bond Formation Reactions

The reactivity of this compound extends to its use in the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, further broadening its synthetic utility.

In the context of C-O bond formation, this compound can react with alcohols and phenols. This reaction is a cornerstone in the synthesis of various phosphate esters, which are not only important as prodrugs but also as intermediates in the synthesis of more complex molecules. Metal-catalyzed cross-coupling reactions, particularly those employing copper and palladium, have become powerful methods for constructing C(sp2)-O bonds, and while not directly involving this compound in all cases, the principles of activating hydroxyl groups for coupling are related. rsc.org

For C-N bond formation, this compound can be employed in reactions with amines. The Gabriel synthesis, a classic method for forming primary amines, involves the alkylation of a phthalimide (B116566) anion with an alkyl halide. tcichemicals.comnptel.ac.in While not a direct application of this compound, analogous reactions where an amine acts as the nucleophile towards the chloromethyl group can be envisaged. More direct methods for C-N bond formation include the reaction of Grignard reagents with N-chloroamines, which proceeds without the need for a transition metal catalyst. nih.gov The development of efficient C-N bond-forming reactions is crucial for the synthesis of a wide array of nitrogen-containing compounds, from natural products to pharmaceuticals. tcichemicals.com

Strategic Application in Prodrug Design and Synthesis

The design of prodrugs is a critical strategy in drug development to overcome undesirable properties of active pharmaceutical ingredients, such as poor solubility, low permeability, and rapid metabolism. This compound and its analogs are instrumental in the synthesis of phosphate-based prodrugs.

Phosphate Prodrugs for Enhanced Solubility

A primary application of the phosphate prodrug strategy is to enhance the aqueous solubility of lipophilic drugs. researchgate.netinnoscience.runih.gov By covalently attaching a phosphate moiety to the parent drug, its water solubility can be increased by several orders of magnitude. researchgate.net This is particularly beneficial for developing intravenous formulations of drugs that are otherwise difficult to administer. researchgate.net

The success of this approach relies on the ubiquitous presence of alkaline phosphatase enzymes in the human body, which can efficiently hydrolyze the phosphate ester and release the active drug at the site of action. innoscience.runih.govedgccjournal.org This enzymatic cleavage ensures that the prodrug is converted to its active form in a controlled manner.

Table 1: Examples of Phosphate Prodrugs with Enhanced Solubility

| Parent Drug | Phosphate Prodrug Moiety | Fold Increase in Aqueous Solubility | Reference |

| Lopinavir | Oxymethyl phosphate (OMP) | >700 | researchgate.net |

| Metronidazole | Phosphate | 50 | nih.gov |

Development of Novel Phosphate-Linked Prodrugs

Beyond simply enhancing solubility, the phosphate linker strategy is being creatively applied to develop novel prodrugs with targeted delivery and controlled release mechanisms. researchgate.netinnoscience.runih.gov These advanced prodrugs often incorporate additional chemical moieties to fine-tune their pharmacokinetic and pharmacodynamic profiles.

One innovative approach involves the use of quinone phosphorodiamidates as prodrugs that can be activated by specific enzymes, such as DT-diaphorase, which is overexpressed in certain tumor cells. researchgate.netnih.gov In this design, the reduction of the quinone moiety triggers the release of a cytotoxic phosphoramide (B1221513) mustard. researchgate.netnih.gov

Another strategy focuses on creating long-acting drug delivery systems by conjugating drugs to lipophilic promoieties through a phosphate linker. nih.gov For example, lipophilic prodrugs of nalmefene, an opioid antagonist, have been synthesized using dodecanoate (B1226587) and palmitate, resulting in sustained therapeutic levels for up to four weeks. nih.gov

The versatility of the phosphate group allows for the design of a wide range of prodrug architectures, including those that can self-assemble into micelles for improved drug loading and delivery. nih.gov

Contributions to Stereoselective Synthetic Methodologies

This compound and related phosphorus compounds have also contributed to the advancement of stereoselective synthesis, which is crucial for the preparation of chiral drugs and other biologically active molecules.

One example is the stereoselective synthesis of (Z)-diethyl α-chlorovinylphosphonates. rsc.org This reaction proceeds through the treatment of diethyl trichloromethylphosphonate with butyllithium (B86547) followed by an aldehyde, leading to the formation of the desired product with high (Z) stereoselectivity. The stereochemical outcome is rationalized by the conformational preferences of the reaction intermediates. rsc.org

Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of α-aminophosphonates. nih.gov In one such method, 1-(N-acylamino)alkylphosphonium salts, which can be derived from α-amino acids, react with dimethyl phosphite (B83602) in the presence of a chiral catalyst to yield enantiomerically enriched α-aminophosphonates. nih.gov

Bioorganic and Biochemical Research Involving Organophosphorus Compounds with Relevance to Diethyl Chloromethylphosphate

Mechanistic Enzymology of Phosphate (B84403) Esters

The study of how enzymes catalyze the hydrolysis of phosphate esters is crucial for understanding the biological activity of organophosphorus compounds and for developing methods of bioremediation.

Characterization of Phosphoesterase Mimics

The slow hydrolysis of organophosphorus compounds in the environment has spurred the development of synthetic catalysts, or "phosphoesterase mimics," that can accelerate their degradation. These mimics are designed to replicate the key features of natural phosphoesterase enzymes. Research in this area often focuses on metal-ion-containing complexes, particularly lanthanide and transition metal ions, which can promote the hydrolysis of phosphate esters through several mechanisms:

Lewis Acid Catalysis: The metal ion can coordinate to the phosphoryl oxygen, polarizing the P=O bond and making the phosphorus atom more susceptible to nucleophilic attack.

Metal-Bound Hydroxide (B78521): A metal-bound hydroxide ion can act as a potent nucleophile, directly attacking the phosphorus center.

Brønsted Acid/Base Catalysis: Metal-bound water molecules can act as Brønsted acids to protonate the leaving group, facilitating its departure.

The effectiveness of these mimics is typically evaluated by studying their kinetics in the hydrolysis of model organophosphate substrates. While specific studies on diethyl chloromethylphosphate are not abundant, the principles derived from research on other organophosphates, such as paraoxon, are broadly applicable. nih.gov

Rational Design Principles for Modulators of Phosphate Processing Enzymes

The rational design of molecules that can modulate the activity of phosphate-processing enzymes is a significant area of research with therapeutic and biotechnological applications. This involves a deep understanding of the enzyme's structure, mechanism, and substrate specificity. Key principles in the rational design of enzyme modulators include:

Structure-Activity Relationships (SAR): By systematically modifying the structure of a known inhibitor or substrate, researchers can identify the chemical features that are critical for binding and activity. This information can then be used to design more potent and selective modulators.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how a potential modulator will bind to the active site of an enzyme. This allows for the in silico screening of large libraries of compounds before they are synthesized and tested in the lab.

Mechanism-Based Inhibition: This approach involves designing a molecule that is a substrate for the enzyme but is converted into a reactive species that covalently modifies and inactivates the enzyme.

A notable example of rational design is the development of inhibitors for trehalose (B1683222) 6-phosphate phosphatase (T6PP), an enzyme involved in the biosynthesis of trehalose in some pathogens. nih.gov Researchers designed and synthesized a library of aryl d-glucopyranoside 6-sulfates as potential inhibitors. nih.gov Through steady-state kinetic analysis, they were able to identify compounds with low micromolar inhibition constants, demonstrating the power of this approach. nih.gov

Interaction with Biological Macromolecules and Pathways

The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. mdpi.com AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating the nerve signal. nih.gov

Organophosphorus compounds, including potentially this compound, act as irreversible inhibitors of AChE. The phosphorus atom of the organophosphate is attacked by a reactive serine residue in the active site of AChE, leading to the formation of a stable, covalent phosphoserine adduct. This effectively inactivates the enzyme, leading to an accumulation of acetylcholine in the synapse and overstimulation of cholinergic receptors. mdpi.com This can result in a range of effects, collectively known as a cholinergic crisis. mdpi.com

The interaction of organophosphates with other biological macromolecules is also an area of active research. For example, some organophosphates are known to interact with carboxylesterases, which can act as a "scavenging" mechanism, binding to the organophosphate and preventing it from reaching its target, AChE. mdpi.com

Biotransformation and Degradation Pathways of Organophosphates

Organophosphorus compounds can be transformed in the body and in the environment through a variety of enzymatic and non-enzymatic pathways. researchgate.netresearchgate.net These transformations can lead to either detoxification or, in some cases, bioactivation of the compound.

Key enzymes involved in the biotransformation of organophosphates include:

Cytochrome P450 (CYP) enzymes: These enzymes, primarily located in the liver, can catalyze a range of oxidative reactions, including desulfuration, which can convert a less toxic phosphorothioate (B77711) to a more toxic phosphate (oxon). researchgate.net

Phosphotriesterases (PTEs): Also known as organophosphate hydrolases, these enzymes catalyze the hydrolysis of the phosphate ester bond, leading to detoxification. nih.gov PTEs have been identified in a variety of organisms, from bacteria to mammals. nih.gov

Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the organophosphate, which can lead to its detoxification and excretion. researchgate.net

Advanced Analytical Methodologies for the Characterization and Analysis of Diethyl Chloromethylphosphate

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the molecular structure of diethyl chloromethylphosphate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

31P NMR for Phosphorus Environment Elucidation

31P NMR is particularly valuable for characterizing organophosphorus compounds like this compound due to the phosphorus-31 nucleus being 100% naturally abundant and having a spin of ½. acs.orghuji.ac.il This technique provides a direct window into the chemical environment of the phosphorus atom. The chemical shift (δ) in a 31P NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus atom. researchgate.net For this compound, the phosphorus atom is in a phosphate (B84403) ester environment, bonded to two ethoxy groups, a chloromethyl group, and a doubly bonded oxygen atom. This specific arrangement results in a characteristic chemical shift in the 31P NMR spectrum, allowing for its identification and differentiation from other organophosphorus compounds. researchgate.netresearchgate.net The integration of the 31P NMR signal can also be used for quantitative analysis, although care must be taken due to potential variations in relaxation times and the Nuclear Overhauser Effect (NOE) when using proton decoupling. huji.ac.il

1H, 13C, and 2D NMR for Structural Assignment

While 31P NMR focuses on the phosphorus center, 1H and 13C NMR spectroscopy provide a complete picture of the organic portion of the this compound molecule.

1H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the different types of protons present in the molecule. chemicalbook.comchemicalbook.com The ethoxy groups give rise to a triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2) protons, a pattern characteristic of an ethyl group. askthenerd.com The chloromethyl (CH2Cl) protons appear as a distinct signal, typically a doublet due to coupling with the phosphorus nucleus. The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms (oxygen and chlorine) and the phosphorus atom. chemicalbook.comchemicalbook.com

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.comchemicalbook.comhumic-substances.org Separate signals are observed for the methyl and methylene carbons of the ethoxy groups and for the carbon of the chloromethyl group. The chemical shifts of these carbon signals are also influenced by their chemical environment. chemicalbook.comchemicalbook.com

2D NMR Techniques: To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular structure. hmdb.ca Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other within the same spin system, such as the methyl and methylene protons of the ethyl groups.

| NMR Data for this compound | |

| Nucleus | Typical Chemical Shift (ppm) and Multiplicity |

| 1H (CH3) | Triplet |

| 1H (OCH2) | Quartet |

| 1H (CH2Cl) | Doublet |

| 13C (CH3) | Signal |

| 13C (OCH2) | Signal |

| 13C (CH2Cl) | Signal |

| 31P | Signal |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. nih.govacs.org This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the compound, especially when analyzing complex mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to gain further structural information. nih.govnih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different functional groups. nih.govnih.gov For example, the loss of the chloromethyl group or ethoxy groups would result in specific fragment ions that can be predicted and observed, providing definitive structural confirmation. nih.gov

Chromatographic Separations and Coupled Techniques

Chromatographic techniques are essential for separating this compound from complex matrices before its detection and analysis. The choice of chromatographic method depends on the properties of the compound and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. cromlab-instruments.esepa.gov This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is first introduced into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. The separation of different compounds in the sample is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in their earlier elution. For organophosphorus compounds, columns with low to mid-polarity stationary phases, such as those similar to 5% diphenyl/95% dimethyl polysiloxane, are often employed to achieve optimal separation. cromlab-instruments.es

Following separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI) or chemical ionization (CI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or an ion trap. The detector then records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for the compound. By comparing the obtained mass spectrum with reference libraries, the identity of the compound can be confirmed with a high degree of confidence.

For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be utilized. rsc.org This technique involves the selection of a specific precursor ion from the initial mass spectrum, which is then fragmented to produce product ions. Monitoring for these specific transitions significantly reduces background noise and improves detection limits.

Key Parameters in GC-MS Analysis of Organophosphates:

| Parameter | Description | Typical Values/Conditions |

| Injection Mode | Method of sample introduction into the GC. | Splitless injection is common for trace analysis to maximize the amount of analyte reaching the column. cromlab-instruments.es |

| Column Type | The heart of the GC, where separation occurs. | Capillary columns (e.g., 15-30 m length, 0.25-0.53 mm ID) with a low to mid-polarity stationary phase (e.g., TG-5SilMS). cromlab-instruments.esepa.gov |

| Oven Temperature Program | Controlled heating of the column to facilitate separation. | A programmed temperature ramp is used to elute compounds with a wide range of boiling points. |

| Carrier Gas | Mobile phase that transports the sample through the column. | Helium or Nitrogen at a constant flow rate. |

| Ionization Mode | Method used to create ions from the eluted compounds. | Electron Impact (EI) is common for creating a reproducible fragmentation pattern. Negative Ion Chemical Ionization (NICI) can provide higher sensitivity for certain compounds. rsc.org |

| Detector | Device that measures the abundance of ions. | Mass spectrometer (e.g., Ion Trap, Quadrupole). Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) can also be used for selective detection of phosphorus-containing compounds. epa.govepa.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

While GC-MS is highly effective for volatile compounds, many organophosphates and their metabolites are non-volatile or thermally labile, making them unsuitable for GC analysis. For these species, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. nih.govnih.gov LC-MS is particularly valuable for analyzing more polar and higher molecular weight compounds directly from liquid samples with minimal preparation.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The sample is then transported by a liquid mobile phase through a column packed with a stationary phase. Separation is based on the analytes' differential interactions with the stationary and mobile phases. Reversed-phase chromatography, with a non-polar stationary phase and a polar mobile phase, is commonly used for organophosphate analysis.

The eluent from the LC column is then introduced into the mass spectrometer. A critical component of the LC-MS interface is the ion source, which is responsible for removing the solvent and ionizing the analytes. Common ionization techniques for organophosphates include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that is well-suited for polar and ionic compounds, often producing intact molecular ions, which aids in molecular weight determination.

Similar to GC-MS, tandem mass spectrometry (LC-MS/MS) is frequently employed to enhance selectivity and sensitivity, allowing for the detection of trace levels of organophosphates in complex matrices like biological fluids and environmental samples. nih.govnih.gov

Comparison of Sample Preparation and Analytical Parameters for DAP Metabolites using LC-MS/MS:

| Parameter | Method 1 | Method 2 |

| Extraction Technique | Liquid-Liquid Extraction (LLE) | Alkaline Methanol Extraction |

| Analysis Duration | 6 minutes | Not Specified |

| Solvent Usage | 2 mL | Not Specified |

| Limit of Detection (LOD) | 0.02-0.06 µg/mL | 0.23-0.82 pg/mg |

| Recovery Percentage | 93-102% | High recoveries reported |

| Source: nih.govnih.gov |

Advanced Multi-dimensional Chromatography

For exceptionally complex samples containing a multitude of components, conventional one-dimensional chromatography may not provide sufficient resolving power. In such cases, advanced multi-dimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), offer significantly enhanced separation capabilities.

In GC×GC, two different GC columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column) are connected in series. The effluent from the first-dimension column is collected in discrete fractions and then rapidly re-injected onto the second-dimension column. This process results in a two-dimensional chromatogram with a much higher peak capacity, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. When coupled with a mass spectrometer, GC×GC-MS provides an extremely powerful tool for the detailed characterization of complex mixtures of volatile and semi-volatile organophosphorus compounds.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netnih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

FTIR Spectroscopy measures the absorption of infrared radiation by a sample. thermofisher.com When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group, the radiation is absorbed. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Key functional groups in this compound, such as the P=O (phosphoryl), P-O-C (phosphate ester), and C-Cl (chloroalkyl) bonds, will exhibit characteristic absorption bands in the FTIR spectrum. researchgate.net

Raman Spectroscopy is a light scattering technique. thermofisher.com When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational modes of the molecules. Raman and FTIR are often complementary, as some vibrational modes that are strong in Raman may be weak in FTIR, and vice versa. nih.gov For instance, the P=O stretching vibration typically gives a strong Raman signal.

The combination of FTIR and Raman spectroscopy can provide a comprehensive vibrational fingerprint of this compound, aiding in its identification and structural elucidation. uni-salzburg.at

Characteristic Vibrational Frequencies for Organophosphates:

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique |

| P=O Stretch | 1250 - 1350 | FTIR, Raman (strong) |

| P-O-C Stretch (Aliphatic) | 950 - 1060 | FTIR (strong) |

| C-Cl Stretch | 600 - 800 | FTIR |

| C-H Stretch (Alkyl) | 2850 - 3000 | FTIR, Raman |

Electrochemical and Optical Sensor Development for Organophosphates

In addition to laboratory-based analytical techniques, there is a growing interest in the development of portable and rapid sensor technologies for the on-site detection of organophosphates. These sensors can be broadly categorized into electrochemical and optical sensors.

Electrochemical Sensors operate by measuring the change in an electrical property (e.g., current, potential) resulting from the interaction of the target analyte with a sensing element. mdpi.comdart-sensors.com For organophosphates, many electrochemical sensors are based on the inhibition of the enzyme acetylcholinesterase (AChE). Organophosphates inhibit AChE, and the degree of inhibition can be correlated to the concentration of the organophosphate. The enzymatic activity is typically monitored by measuring the electrochemical signal of a product of the enzymatic reaction.

Optical Sensors rely on changes in optical properties, such as absorbance, fluorescence, or refractive index, upon interaction with the analyte. tudelft.nlmdpi.com For example, a sensor for diethyl chlorophosphate has been developed using a composite optical waveguide coated with a rhodamine B hydrazide-polyvinylpyrrolidone membrane. rsc.org Exposure to diethyl chlorophosphate vapor causes a reversible change in the absorbance and refractive index of the membrane, which can be measured to determine the analyte concentration. rsc.org These sensors offer the potential for high sensitivity and real-time monitoring. rsc.org

The development of both electrochemical and optical sensors is a dynamic field of research, with ongoing efforts to improve their selectivity, sensitivity, and robustness for the detection of this compound and other organophosphorus compounds in various applications. mdpi.com

Computational and Theoretical Studies of Diethyl Chloromethylphosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific data available for diethyl chloromethylphosphate.

No specific data available for this compound.

Transition State Modeling and Reaction Mechanism Elucidation

No specific data available for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific data available for this compound.

Structure-Reactivity Relationships from Computational Models

No specific data available for this compound.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Chloromethyl Phosphates

Traditional synthesis routes for dialkyl chlorophosphates, such as the Atherton-Todd reaction involving the chlorination of a diethylphosphite with carbon tetrachloride, are well-established. nih.gov Another common method involves the reaction of phosphoryl chloride with an alcohol like ethanol (B145695) in the presence of a base. nih.gov However, modern synthetic chemistry is pushing beyond these classic methods towards more innovative and efficient processes.

Recent research has highlighted more advanced strategies. For instance, a versatile and efficient method has been developed for 1-chloroethyl phosphates and phosphoramidates. This process involves the synthesis of a vinyl derivative under mild conditions, which is then converted to the target chloroethylidene phosphate (B84403) or phosphoramidate (B1195095) using dry HCl gas, achieving good to excellent yields. nih.gov Such methodologies, which proceed under mild conditions, represent a significant step forward in creating these valuable building blocks. Another innovative approach involves the use of chloromethyl chlorosulfate (B8482658) (CMCS) as a key reagent, signaling a move towards novel precursors and reaction pathways.

Future innovations are expected to focus on catalytic processes and continuous flow chemistry. Continuous flow reactors, in particular, offer enhanced safety, better heat management, and scalability, which are crucial for industrial production. The development of novel catalysts could enable milder reaction conditions, reduce waste, and improve selectivity, further refining the synthesis of this important class of compounds.

Expanding the Scope of Applications in Fine Chemical Synthesis

Diethyl chloromethylphosphate is a versatile reagent primarily used for the phosphorylation of various nucleophiles, including alcohols, amines, and carboxylates. nih.gov A significant application lies in its ability to convert ketones into enol phosphates, which are valuable intermediates that can be further transformed into alkenes or β-keto phosphonates for use in reactions like the Horner-Emmons homologation. nih.gov

The most impactful application of chloromethyl phosphates is in the synthesis of phosphonooxymethyl prodrugs. nih.gov These prodrugs are designed to improve the bioavailability of pharmaceuticals by masking polar functional groups, allowing for better cell membrane permeability. For example, 1-chloroethyl phosphates are described as excellent building blocks for creating novel ethylidene-linked phosphate prodrugs. nih.gov

A specific example of its application in fine chemical synthesis can be seen in its reaction with carboxylic acids in the presence of N-hydroxysuccinimide and triethylamine. In one detailed procedure, 4-toluic acid is activated and then reacts with diethyl chlorophosphate to form a corresponding mixed anhydride, showcasing its utility in activating functional groups for further transformations.

Future research is expected to expand the library of complex molecules, particularly biologically active natural products and pharmaceuticals, synthesized using this compound. nih.govnih.gov Its role as a key building block in medicinal chemistry is likely to grow as the demand for sophisticated drug delivery systems and novel therapeutic agents increases.

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry—waste reduction, use of less hazardous chemicals, and energy efficiency—are increasingly guiding synthetic strategies. For chloromethyl phosphates, this translates into moving away from toxic reagents and inefficient processes. The market is seeing a rising focus on sustainability, which is driving the development of greener synthesis methods. nih.gov

One of the key areas for improvement is the replacement of hazardous starting materials. For example, developing routes that avoid highly toxic reagents is a primary goal. The use of phase-transfer catalysts in aqueous-organic solvent mixtures presents a more environmentally friendly alternative by potentially reducing the reliance on volatile organic solvents and enabling reactions under milder conditions.

Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The study of chloromethyl phosphates has benefited from the integration of experimental techniques with computational chemistry.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reactivity of these compounds. For example, DFT studies on nucleophilic displacements in a series of methyl-, chloromethyl-, dichloromethyl-, and trichloromethylphosphonates have elucidated the factors governing P-O versus P-C bond cleavage. These studies revealed that increasing chlorine substitution on the methyl group stabilizes transition states that favor P-C bond cleavage. While dimethyl methylphosphonate (B1257008) and dimethyl chloromethylphosphonate are predicted to undergo exclusive P-O cleavage, the trichlorinated analogue favors P-C scission. This predictive power is invaluable for anticipating the reactivity of different substrates.

These computational findings can be correlated with experimental data from techniques like NMR spectroscopy and mass spectrometry, which are used to identify intermediates and final products. Kinetic experiments further help in understanding reaction rates and the influence of various parameters. Future research will likely see a greater synergy between these approaches. For instance, combining kinetic data with advanced computational models could allow for the precise mapping of reaction energy profiles, leading to a more rational design of catalysts and reaction conditions for desired outcomes.

Development of Smart Materials and Responsive Systems Incorporating Chloromethyl Phosphate Motifs

"Smart materials" are materials that respond to external stimuli such as pH, temperature, light, or magnetic fields. nih.govspecificpolymers.comiit.it While the direct incorporation of this compound into such materials is an emerging field, the potential is significant due to the compound's reactive nature. The development of functional and multifunctional polymers often relies on grafting specific chemical moieties onto a polymer backbone. nasa.govnih.gov

The chloromethyl group in this compound is a reactive handle that could be used to attach the diethyl phosphate group onto a polymer chain. This could be achieved through "grafting to" or "grafting from" techniques. nih.govyoutube.comresearchgate.net

Grafting to : A pre-formed polymer with nucleophilic sites on its backbone could react with this compound, attaching the phosphate group.

Grafting from : A monomer containing the diethyl phosphate group could be synthesized and then polymerized to form the desired functional polymer.

By incorporating phosphate groups, which are known to play key roles in biological systems and can interact with their environment, it is conceivable to design novel stimuli-responsive systems. nih.govihmc.us For example, a polymer functionalized with diethyl phosphate groups could exhibit changes in solubility or conformation in response to pH changes or the presence of specific metal ions. Such materials could find applications in areas like controlled drug delivery, where a change in the physiological environment triggers the release of a therapeutic agent, or in the development of new sensors. nih.govrsc.org

Although this area is still largely conceptual, future research is expected to explore the synthesis and characterization of such phosphate-functionalized polymers, unlocking new possibilities for the creation of advanced smart materials.

Q & A

Basic: What experimental protocols are recommended for synthesizing diethyl chloromethylphosphate, and how can reaction conditions be optimized?

This compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. A common method involves reacting chloromethylphosphonic dichloride with ethanol in anhydrous conditions, followed by controlled hydrolysis to isolate the product. To optimize reaction conditions:

- Maintain stoichiometric excess of ethanol to ensure complete esterification .

- Use inert gas purging (e.g., nitrogen) to prevent moisture interference .

- Monitor reaction progress via thin-layer chromatography (TLC) or <sup>31</sup>P NMR to detect intermediates and byproducts .

- Adjust temperature (typically 0–5°C) to minimize side reactions like oxidation .

Basic: How can researchers characterize this compound’s purity and structural integrity in laboratory settings?

Characterization requires a combination of analytical techniques:

- Spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR to confirm esterification and identify phosphonate/chloromethyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C5H12ClO3P, MW 186.57) .

- Chromatography : HPLC or GC-MS to quantify purity and detect residual solvents .

- Elemental Analysis : Validate Cl and P content against theoretical values .

Basic: What safety protocols are critical when handling this compound in laboratory environments?

Due to its reactivity and potential toxicity:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .

- Ventilation : Ensure continuous airflow to prevent vapor accumulation (flash point: >100°C) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in phosphorylation reactions?

Discrepancies often arise from solvent polarity, catalyst selection, or trace moisture. To address this:

- Controlled Replicates : Perform reactions in triplicate under rigorously anhydrous conditions .

- Kinetic Studies : Use stopped-flow NMR to track reaction rates and identify intermediates .

- Computational Modeling : Apply density functional theory (DFT) to compare activation energies of proposed pathways .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., diethyl ethylphosphonite) to isolate steric/electronic effects .

Advanced: What strategies are effective for studying the hydrolytic degradation pathways of this compound in environmental matrices?

Hydrolysis mechanisms depend on pH and temperature. Methodological approaches include:

- Isotopic Labeling : Use <sup>18</sup>O-labeled water to trace hydrolysis products via LC-MS .

- pH Profiling : Conduct kinetic experiments at pH 3–10 to identify dominant pathways (acid-catalyzed vs. base-catalyzed) .

- Ecotoxicity Assays : Pair degradation studies with microbial viability tests (e.g., Vibrio fischeri bioluminescence) to assess environmental impact .

Advanced: How can computational chemistry enhance the design of this compound derivatives with tailored reactivity?

Computational tools enable predictive modeling:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., acetylcholinesterase) to optimize inhibitor design .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with phosphorylation efficiency .

- Docking Simulations : Screen derivatives against protein databases to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.